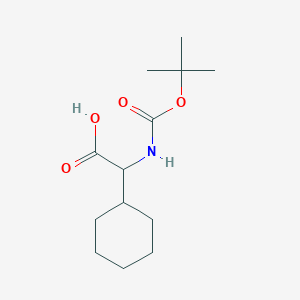

tert-Butoxycarbonylamino-cyclohexyl-acetic acid

Overview

Description

Synthesis Analysis

The synthesis of tert-Butoxycarbonylamino-cyclohexyl-acetic acid derivatives involves a range of strategies, including regioselective functionalization, Curtius degradation, and cyclodimerization reactions. Lauffer and Mullican (2002) developed a simple method for synthesizing a dipeptide mimetic through regioselective functionalization, demonstrating the versatility of these compounds in synthesis. Similarly, Badland et al. (2010) described an improved synthesis of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid utilizing milder conditions, highlighting advancements in synthetic efficiency (Lauffer & Mullican, 2002); (Badland, Bains, Howard, Laity, & Newman, 2010).

Molecular Structure Analysis

Molecular structure analysis of these compounds is crucial for understanding their chemical behavior and reactivity. The tert-butoxycarbonyl group's steric and electronic effects on the molecular structure significantly influence the acid-dissociation equilibria and reactivity of alpha-substituted acetic acids. For instance, Moriya, Tanimoto, and Makino (1993) investigated the substituent effect of the tert-butylaminoxyl group on acid-dissociation equilibria, providing insights into the electronic properties of these compounds (Moriya, Tanimoto, & Makino, 1993).

Chemical Reactions and Properties

This compound derivatives participate in a wide array of chemical reactions, including cycloadditions, rearrangements, and cleavage reactions. The unique reactivity of these compounds allows for the construction of complex molecular architectures. For example, the work by Keess and Oestreich (2017) demonstrates the use of tert-butyl substituted cyclohexa-1,4-dienes as isobutane equivalents in transfer hydro-tert-butylation of alkenes, showcasing their utility in introducing tertiary alkyl groups into carbon frameworks (Keess & Oestreich, 2017).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and boiling point, are crucial for their application in synthetic processes. These properties are influenced by the tert-butoxycarbonyl group, which imparts significant steric bulk and affects the compound's phase behavior.

Chemical Properties Analysis

Chemically, these compounds exhibit a range of reactivities due to the presence of the tert-butoxycarbonyl group. This group serves as a protective group for amines, allowing for selective deprotection under mild conditions. Harris and Wilson (2009) explored the acylation of amino acids with tert.-butyl aminocarbonate, highlighting the compound's utility as a reagent for the introduction of protective groups in peptide synthesis (Harris & Wilson, 2009).

Scientific Research Applications

Synthesis of Caspase-1 Inhibitors : The synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester is utilized in the synthesis of caspase-1 inhibitors, which are important in medical research (Lauffer & Mullican, 2002).

Acid-Dissociation Equilibria Studies : The tert-butylaminoxyl group affects the acid-dissociation equilibria of alpha-substituted acetic acids, contributing to research in chemical properties and reactions (Moriya, Tanimoto, & Makino, 1993).

Hofmann Rearrangement Applications : The synthesized methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, via a Hofmann rearrangement, finds use in various scientific applications (Crane, Nichols, Sammakia, & Stengel, 2011).

Synthesis of 4-Acylamino and 4-Arylsulfonylamino-1,2-diaminobutanes : N-acyl- and N-(arylsulfonyl) histamines undergo ring cleavage with di-tert-butyl dicarbonate for synthesizing specific diaminobutanes, useful in chemical synthesis (Warshawsky et al., 1989).

Synthesis of CCR2 Antagonists : The enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate is crucial for creating potent CCR2 antagonists (Campbell et al., 2009).

Fluorescent Sensory Materials : Tert-butoxycarbonylamino-modified carbazole derivatives are used as fluorescent materials for detecting various acid vapors (Sun et al., 2015).

Medical Diagnostics : In medical research, such compounds are used for diagnosis and follow-up of patients with functional tumors, pharmacokinetic studies, and diagnosing inborn errors of metabolism (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Catalysis and Chemical Reactions : The DMAP-catalyzed acetylation of alcohols with such compounds yields tert-butylacetate, which is useful in various chemical reactions (Xu et al., 2005).

Molecular Imaging : Compounds like DOTA-Tris(t)Bu ester, derived from tert-butoxycarbonylamino-cyclohexyl-acetic acid, are used as chelating agents in molecular imaging, enhancing targeting specificity and bio-compatibility (Li, Winnard, & Bhujwalla, 2009).

Selective Hydrogenation : Selective hydrogenation of enantiopure 4-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylic acid methyl esters, for instance, yields single diastereomers, important in chemical synthesis (Smith et al., 2001).

Mechanism of Action

Target of Action

It’s known that this compound is a derivative of glycine , an amino acid that plays a crucial role in the central nervous system. As such, it may interact with glycine receptors or other proteins involved in glycine metabolism.

Mode of Action

The compound contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis . The Boc group can be removed under acidic conditions, revealing the underlying amine group . This property allows the compound to undergo various chemical reactions while protecting sensitive functional groups.

Pharmacokinetics

The Boc group increases the compound’s lipophilicity, which could enhance its absorption and distribution . More research is needed to confirm these hypotheses.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action of “tert-Butoxycarbonylamino-cyclohexyl-acetic acid”. For instance, the removal of the Boc group requires acidic conditions . Therefore, the compound’s activity could be influenced by the pH of its environment.

Safety and Hazards

The safety information for “tert-Butoxycarbonylamino-cyclohexyl-acetic acid” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name |

2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUXZIPXYDQFCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393627 | |

| Record name | N-Boc-2-Cyclohexyl-DL-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35264-05-2 | |

| Record name | N-Boc-2-Cyclohexyl-DL-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-cyclohexylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

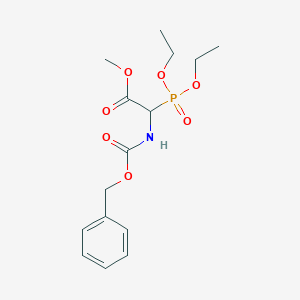

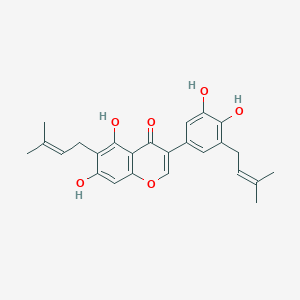

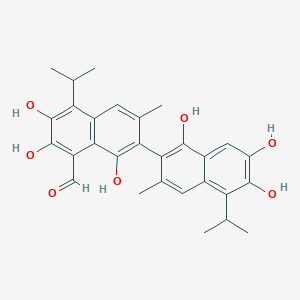

![[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B45962.png)